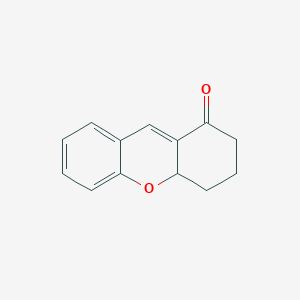
1H-Xanthen-1-one, 2,3,4,4a-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Xanthen-1-one, 2,3,4,4a-tetrahydro- is a heterocyclic compound that belongs to the xanthene family. It is characterized by a tricyclic structure consisting of a xanthene core with a ketone functional group at the 1-position. This compound is of significant interest due to its diverse biological and pharmacological activities, making it a valuable target in synthetic chemistry and medicinal research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Xanthen-1-one, 2,3,4,4a-tetrahydro- can be synthesized through various methods. One common approach involves the copper-catalyzed one-pot synthesis from 2-halobenzylbromides and cyclic-1,3-diketones in water. This environmentally friendly method utilizes tandem C-benzylation and intramolecular O-arylation reactions to produce the desired compound in moderate to high yields .
Industrial Production Methods: Industrial production of 1H-Xanthen-1-one, 2,3,4,4a-tetrahydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as copper oxide and oxalohydrazide, along with solvents like hexane-2,5-dione, is common in these processes .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Xanthen-1-one, 2,3,4,4a-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various xanthone derivatives, alcohols, and substituted xanthenes .
Aplicaciones Científicas De Investigación
1H-Xanthen-1-one, 2,3,4,4a-tetrahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Xanthen-1-one, 2,3,4,4a-tetrahydro- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in cell wall synthesis .
Comparación Con Compuestos Similares
1H-Xanthen-1-one, 2,3,4,4a-tetrahydro- can be compared with other similar compounds, such as:
4H-Chromenes: These compounds share a similar tricyclic structure but differ in their functional groups and biological activities.
The uniqueness of 1H-Xanthen-1-one, 2,3,4,4a-tetrahydro- lies in its specific substitution pattern and the presence of the tetrahydro modification, which imparts unique chemical reactivity and biological activity.
Propiedades
Número CAS |
544693-22-3 |
|---|---|
Fórmula molecular |
C13H12O2 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
2,3,4,4a-tetrahydroxanthen-1-one |
InChI |
InChI=1S/C13H12O2/c14-11-5-3-7-13-10(11)8-9-4-1-2-6-12(9)15-13/h1-2,4,6,8,13H,3,5,7H2 |
Clave InChI |
JWPCLMHRUPLCHP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(=CC3=CC=CC=C3O2)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


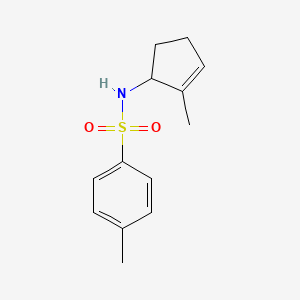
![3-[(R)-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one](/img/structure/B14233922.png)
![2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14233923.png)

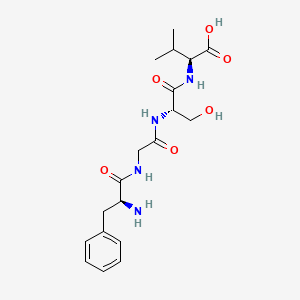
![2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14233942.png)
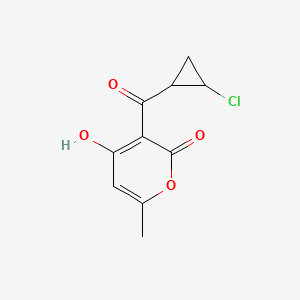
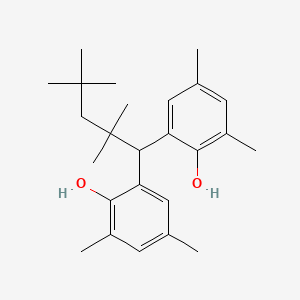
![3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine](/img/structure/B14233955.png)
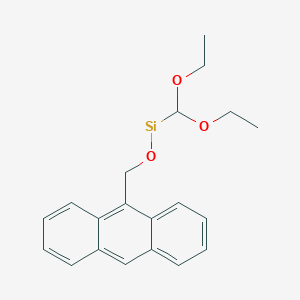
![Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14233961.png)
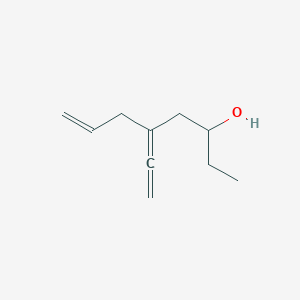
![3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid](/img/structure/B14233983.png)

